molecular formula C15H17ClN4O2 B2758776 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1448059-57-1

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2758776
CAS No.: 1448059-57-1
M. Wt: 320.78
InChI Key: CYUOQNQDIJGNRA-UHFFFAOYSA-N
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Description

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent.

    Piperidine Introduction: The pyridine derivative is then reacted with piperidine under controlled conditions to form the piperidine-substituted pyridine.

    Pyrazole Coupling: The final step involves coupling the piperidine-substituted pyridine with a pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the biological pathways they regulate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone
  • 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-triazol-1-yl)ethanone

Uniqueness

1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c16-13-3-1-6-17-15(13)22-12-4-9-19(10-5-12)14(21)11-20-8-2-7-18-20/h1-3,6-8,12H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUOQNQDIJGNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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